4-bromo-N-isopropyl-N-methylaniline
Overview
Description
“4-bromo-N-isopropyl-N-methylaniline” is a chemical compound with the molecular formula C10H14BrN . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-isopropyl-N-methylaniline” consists of a benzene ring with a bromine atom (Br) attached at the 4th position, an isopropyl group (C3H7) and a methylamine group (NHCH3) attached to the nitrogen .Physical And Chemical Properties Analysis
“4-bromo-N-isopropyl-N-methylaniline” has a molecular weight of 186.05 g/mol . It has a refractive index of 1.613 and a density of 1.482 g/mL at 25 °C .Scientific Research Applications
Synthesis and Reactivity : One study focused on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives using Suzuki cross-coupling reactions, exploring their non-linear optical properties, reactivity, and structural features. This research highlights the use of 4-bromo-2-methylaniline in synthesizing compounds with potential applications in materials science and photonics (Rizwan et al., 2021).
Pharmaceutical Intermediate Production : Another study detailed a multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, showcasing the use of 4-bromo-3-methylaniline in large-scale pharmaceutical production (Ennis et al., 1999).
Materials for Medical Diagnostics : A 2010 study described the synthesis of 4-methylamino-N-allylnaphthalimide from 4-bromo-1,8-naphthalic anhydride for the specific uptake of creatinine, a clinical marker for kidney function. This indicates its application in creating materials for medical diagnostics (Syu et al., 2010).
Chemical Synthesis and Characterization : Research into the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, involving the conversion of 5-bromo-2-methylaniline, demonstrates the compound's role in complex chemical syntheses and characterizations (Xu, 2006).
Advanced Chemistry Education : An educational experiment used 1-Dimensional Selective Nuclear Overhauser Effect NMR Spectroscopy to characterize products from a green chemistry synthesis involving 4-methylaniline. This example illustrates the role of 4-bromo-N-isopropyl-N-methylaniline in advanced chemistry education and research (Hopson et al., 2018).
Electrochemical Studies : A study on the electrochemical oxidation of 4-bromoaniline in acetonitrile solution provides insights into the electrochemical properties of such compounds, which can be relevant in electrochemistry and materials science (Kádár et al., 2001).
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-bromo-N-isopropyl-N-methylaniline can be influenced by various environmental factors . These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the biological target (such as its expression level or post-translational modifications).
properties
IUPAC Name |
4-bromo-N-methyl-N-propan-2-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)12(3)10-6-4-9(11)5-7-10/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTKGAPMKWJCKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467860 | |
Record name | Benzenamine, 4-bromo-N-methyl-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61684-98-8 | |
Record name | Benzenamine, 4-bromo-N-methyl-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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